2-(Pyrrolidin-1-yl)-1,3-benzoxazole
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Overview
Description
2-(Pyrrolidin-1-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with a pyrrolidine derivative under specific conditions to form the benzoxazole ring. The reaction conditions often involve the use of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzoxazole derivatives with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Benzoxazole derivatives: Compounds such as 2-aminobenzoxazole and 2-methylbenzoxazole have similar core structures but different substituents.
Uniqueness
2-(Pyrrolidin-1-yl)-1,3-benzoxazole is unique due to its fused ring structure, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12N2O/c1-2-6-10-9(5-1)12-11(14-10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
ZOZNFQWFZUSPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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